Radezolid -

Radezolid

Catalog Number: EVT-1592306
CAS Number:
Molecular Formula: C22H23FN6O3
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Radezolid is a novel antibiotic belonging to the oxazolidinone class, specifically designed to combat resistant bacterial strains. It is particularly noted for its activity against Gram-positive pathogens, including those resistant to existing antibiotics such as linezolid. The compound has garnered attention for its efficacy and potential therapeutic applications, especially in treating infections caused by Enterococcus faecalis and Staphylococcus aureus.

Source

Radezolid was developed through synthetic chemistry, with its synthesis detailed in various studies that emphasize the importance of obtaining high-purity enantiomers due to the pharmacological activity being observed only in the (S)-enantiomer of the compound. The synthesis involves several key intermediates and utilizes advanced spectroscopic techniques for characterization.

Classification

Radezolid is classified as a biaryl oxazolidinone. This classification highlights its structural characteristics and functional properties as an antibiotic agent. It is primarily utilized in microbiology and pharmacology for research and clinical applications.

Synthesis Analysis

Methods

The synthesis of Radezolid involves a series of reactions, prominently featuring a cross-coupling reaction between a boroorganic acid derivative and an iodooxazolidinone derivative. This process is catalyzed by tetrakis(triphenylphosphine)palladium(0), following a Suzuki reaction mechanism. The synthesis aims to produce the (S)-enantiomer with high optical purity.

Technical Details

  1. Key Intermediates: The synthesis includes several intermediates that are characterized using techniques such as:
    • Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H^{1}H and 13C^{13}C NMR are employed.
    • Infrared Spectroscopy (FT-IR): Used to identify functional groups.
    • Raman Spectroscopy: Provides complementary vibrational information.
    • Electronic Circular Dichroism (ECD): Essential for assessing chiral purity.
  2. Quantum Chemical Calculations: Density Functional Theory (DFT) is utilized to support vibrational analysis, ensuring that empirical data aligns with theoretical predictions.
Molecular Structure Analysis

Structure

Radezolid's molecular structure can be depicted as follows:

  • Molecular Formula: C18_{18}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: Approximately 314.36 g/mol

Data

The compound features a biaryl framework typical of oxazolidinones, with specific functional groups that enhance its antibacterial properties. The stereochemistry is crucial, as only the (S)-enantiomer exhibits significant pharmacological activity.

Chemical Reactions Analysis

Reactions

Radezolid undergoes various chemical reactions during its synthesis, primarily focusing on coupling reactions:

  • Suzuki Coupling Reaction: This reaction forms the core structure of Radezolid by linking two organic components via a palladium catalyst.
  • Purification Steps: Following synthesis, purification methods such as crystallization are employed to isolate the desired enantiomer from by-products.

Technical Details

The reaction conditions, including solvent choice, temperature, and catalyst concentration, are optimized to maximize yield and purity. For instance, adjusting the palladium catalyst concentration significantly impacts the efficiency of the coupling reaction.

Mechanism of Action

Process

Radezolid functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and ultimately leading to bacterial cell death.

Data

  • Minimum Inhibitory Concentration (MIC): Radezolid shows potent activity against various strains of bacteria, with MIC values often lower than those of linezolid. For example, against Enterococcus faecalis, MIC values range from 0.25 mg/L to 0.50 mg/L .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Radezolid exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in further chemical modifications due to available functional groups.
Applications

Scientific Uses

Radezolid is primarily investigated for its antibacterial properties in clinical settings:

  • Clinical Trials: Ongoing studies assess its efficacy against antibiotic-resistant infections.
  • Microbiological Research: Used to study resistance mechanisms in bacteria like Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Studies: Research indicates that Radezolid effectively disrupts biofilms formed by resistant strains, making it a candidate for treating chronic infections .
Introduction to Radezolid in Antimicrobial Research

Historical Development of Oxazolidinones and Radezolid’s Emergence

The oxazolidinone class originated in the 1980s with Dupont's discovery of DuP-721, but toxicity concerns halted development. Linezolid (approved in 2000) became the first clinically successful oxazolidinone, valued for its activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). However, linezolid's shortcomings—modest potency, myelosuppression with prolonged use, and emerging resistance—drove the search for improved successors. By 2008, Radezolid emerged from Rib-X Pharmaceuticals (now Melinta Therapeutics) as a next-generation biaryloxazolidinone designed through structure-based drug design (SBDD). This approach optimized interactions with the 23S rRNA of the 50S ribosomal subunit, specifically enhancing binding to the peptidyl transferase center (PTC) while maintaining activity against cfr-positive (linezolid-resistant) strains. Phase 2 trials demonstrated efficacy in community-acquired pneumonia and skin infections, positioning it as a clinical candidate with a differentiated profile [1] [5] [10].

Table 1: Evolution of Key Oxazolidinones

CompoundDeveloperStatus (as of 2025)Key Advantages/Innovations
LinezolidPharmacia/PfizerApproved (2000)First-in-class; activity against VRE/MRSA
TedizolidCubist/TriusApproved (2014)Once-daily dosing; improved tissue penetration
Radezolid (RX-1741)Rib-X/MelintaPhase 2 completedEnhanced potency; retains activity vs cfr+ strains
ContezolidMicuRxApproved (2021)Reduced myelotoxicity risk
DelpazolidLegoChem/GSKPhase 2 (TB)Optimized for multidrug-resistant tuberculosis

Radezolid’s Classification as a Biaryloxazolidinone: Structural and Functional Innovations

Radezolid is classified as a biaryloxazolidinone due to its core structure featuring a biphenyl spacer linking the oxazolidinone pharmacophore to a heteroaryl side chain (Figure 1). The molecule contains a 2-oxazolidinone ring (A-ring), a meta-fluorinated phenyl ring (B-ring), a biphenyl linker (C-spacer), and a triazolylmethylaminomethyl side chain (D-ring). This design confers three critical innovations:

  • Dibasic Character: The triazole moiety (pKa~6.8) and secondary amine (pKa~9.4) create a dibasic molecule at physiological pH. This significantly increases hydrophilicity (logD~-1.40 at pH 7.4) compared to linezolid (logD~0.47), enhancing solubility and altering cellular handling [3] [6].
  • Enhanced Ribosomal Binding: The biaryl extension allows deeper penetration into the ribosomal A-site, forming additional hydrogen bonds with 23S rRNA nucleotides (notably U2585). This improves binding affinity and circumvents resistance mediated by G2576T mutations [6] [10].
  • Optimized Pharmacokinetics: The triazole side chain enables pH-dependent accumulation in lysosomes (via proton trapping), boosting intracellular concentrations against pathogens like Legionella pneumophila and Chlamydia species [3] [8].

Table 2: Physicochemical Properties of Radezolid vs. Comparators

PropertyRadezolidLinezolidAzithromycin
Molecular FormulaC~22~H~23~FN~6~O~3~C~16~H~20~FN~3~O~4~C~38~H~72~N~2~O~12~
pKa16.85.08.1
pKa29.4-8.8
logD (pH 7.4)-1.400.470.80
% Ionized (pH 7.4)79% (monocation) 20% (dication)71% (neutral) 29% (monocation)82% (dication)

Figure 1: Core Structure of Radezolid Highlighting Key Regions

O║A-ring: |     B-ring:   C-spacer:      D-ring:┌───────┴──┐  ┌─────┐  ┌─────┐       ┌──────────────┐│N         │  │     │  │     │       │N-CH₂-1H-1,2,3││   O      │  │  F  │  │     │-CH₂-NH│   -triazol-5-ylAcNH-CH-CH₂-N  │  │     │  │     │       └──────────────┘│   │      │  │     │  │     │└───┬──────┘  └──┬──┘  └──┬──┘Stereocenter (S-configuration)

Significance in Addressing Multidrug-Resistant Gram-Positive Pathogens

Radezolid demonstrates markedly lower minimum inhibitory concentrations (MICs) than linezolid against Gram-positive pathogens, crucially retaining efficacy against strains with ribosomal mutations or cfr-mediated resistance mechanisms. Against 302 clinical Enterococcus faecalis isolates, radezolid exhibited an MIC~90~ of 0.5 mg/L—eightfold lower than linezolid (MIC~90~=4 mg/L). Notably, it maintained activity (MIC=4 mg/L) against high-level linezolid-resistant E. faecalis (MIC≥64 mg/L) harboring G2576T mutations in all four 23S rRNA alleles [2]. For Staphylococcus aureus, radezolid MICs ranged from ≤0.125–0.5 mg/L (vs. 0.5–4 mg/L for linezolid), with ST239-MRSA and ST7-MSSA being the most common subtypes at the higher end (0.5 mg/L) [4]. Beyond conventional resistance, radezolid excels against intracellular pathogens (Legionella, Chlamydia) due to lysosomal trapping, achieving cellular concentrations 11-fold higher than extracellular levels in macrophages—a critical advantage for persistent infections [3] [8].

Table 3: In Vitro Activity of Radezolid Against Key Pathogens

Pathogen (Resistance Profile)Radezolid MIC Range (mg/L)Linezolid MIC Range (mg/L)Fold Improvement
E. faecalis (VRE, linezolid-S)0.25–0.52–4
E. faecalis (G2576T mutation)4≥64>16×
S. aureus (MRSA, linezolid-S)≤0.125–0.251–24–8×
S. aureus (cfr-positive)0.5–18–168–16×
L. pneumophila (intracellular)0.47 (EC~50~ in macrophages)>4>8×

Properties

Product Name

Radezolid

IUPAC Name

N-[[3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C22H23FN6O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)

InChI Key

BTTNOGHPGJANSW-UHFFFAOYSA-N

Synonyms

N-((3-(2-fluoro-4'-(((1H-1,2,3-triazol-5-ylmethyl)amino)methyl)(1,1'-biphenyl)-4-yl)-2-oxo-5-oxazolidinyl)methyl)acetamide
radezolid
RX 1741
RX-1741
RX1741

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.